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Introduction
2,5-Dihydrofuran (C₄H₆O) is a heterocyclic organic compound featuring a five-membered ring

containing one oxygen atom and a double bond.[1][2] As an unsaturated derivative of furan, its

molecular structure and conformation are of significant interest in various fields of chemistry

and drug development due to the influence of its three-dimensional shape on reactivity and

biological interactions. Unlike aromatic furan, the partial saturation in 2,5-dihydrofuran
introduces flexibility, leading to a non-planar ring conformation characterized by a dynamic

puckering motion. This guide provides a detailed technical overview of its molecular structure,

conformational dynamics, and the experimental methodologies used for their determination.

Molecular Structure and Geometry
The precise geometry of 2,5-dihydrofuran has been elucidated primarily through gas-phase

electron diffraction. This technique provides detailed information on bond lengths and angles in

the gaseous state, free from intermolecular forces. The key structural parameters are

summarized in the table below.

Table 1: Molecular Geometry of 2,5-Dihydrofuran from Gas-Phase Electron Diffraction
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Parameter Value

Bond Lengths (Å)

r(C=C) 1.35 ± 0.03[3]

r(C-C) 1.54 ± 0.03[3]

r(C-O) 1.41 ± 0.03[3]

Bond Angles (°)

∠(C-O-C) 116 ± 4[3]

Note: These values represent an early determination and provide a fundamental understanding

of the molecule's covalent framework. Assumed planar for initial analysis.

Conformation and Ring-Puckering Dynamics
A critical aspect of 2,5-dihydrofuran's structure is its non-planar conformation. Five-membered

rings with a double bond, like cyclopentene and 2,5-dihydrofuran, exhibit a characteristic out-

of-plane "puckering" vibration.[4][5] This motion is of a large amplitude and occurs at a low

frequency.

The dynamics of this puckering are described by a potential energy function. For 2,5-
dihydrofuran, this function has been determined through far-infrared spectroscopy and is best

represented by a quartic-quadratic potential. This potential function indicates that the molecule

is non-planar in its ground state.

Table 2: Ring-Puckering Potential Function
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Potential Function V(x) = ax⁴ + bx²

Description
A single-minimum potential governing the ring-

puckering motion.[6][7]

x Ring-puckering coordinate.

a (quartic term)
Relates to ring strain, favoring a planar

conformation.[5]

b (quadratic term)

Relates to torsional strain, favoring a non-planar

conformation to minimize eclipsing interactions.

[5]

The analysis of the far-infrared spectrum of 2,5-dihydrofuran reveals a series of Q-branch

absorptions that correspond to transitions between the energy levels of this anharmonic

potential.[4][6] This confirms the puckered nature of the ring.

Experimental Protocols for Structural Determination
The determination of 2,5-dihydrofuran's structure and conformation relies on a combination of

spectroscopic and diffraction techniques.

Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a primary method for determining the average molecular

structure of volatile compounds.[8]

Methodology:

Sample Introduction: A gaseous sample of 2,5-dihydrofuran is introduced into a high-

vacuum chamber through a fine nozzle.[8]

Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream.

The electrons are scattered by the electrostatic potential of the molecules.[8][9]

Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings on

a detector. The intensity of this pattern varies as a function of the scattering angle.[8]
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Data Analysis: The diffraction pattern is analyzed to generate a radial distribution curve,

which shows the probability of finding interatomic distances within the molecule. By fitting

this curve to a theoretical model of the molecule's geometry, precise bond lengths and

angles can be determined.[3]

Sample Preparation Experiment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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